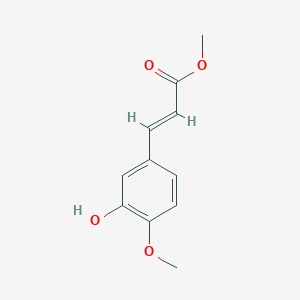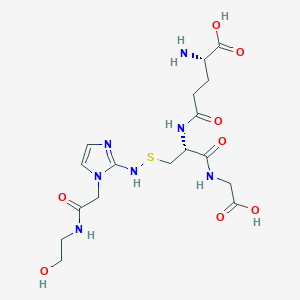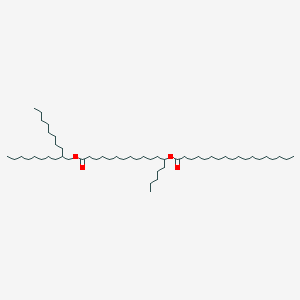
2-Octyldecyl 13-octadecanoyloxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of biomedical research as a surfactant, emulsifier, and solubilizer. This compound has several unique properties that make it an excellent candidate for use in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their properties. This interaction leads to changes in the permeability and fluidity of the membrane, which can affect cellular processes.
Effets Biochimiques Et Physiologiques
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the uptake of hydrophobic drugs by cells, increase the stability of proteins and enzymes, and improve the solubility of lipids. Additionally, it has been shown to have low toxicity and biocompatibility, making it an attractive candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several advantages for use in lab experiments. It is a versatile compound that can be used as a surfactant, emulsifier, and solubilizer. It has low toxicity and biocompatibility, making it suitable for use in biomedical research. However, it does have some limitations. It can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for research on 2-Octyldecyl 13-octadecanoyloxyoctadecanoate. One area of interest is its potential use in drug delivery systems. Its ability to enhance the uptake of hydrophobic drugs by cells makes it an attractive candidate for use in targeted drug delivery. Additionally, its ability to stabilize proteins and enzymes could be useful in the development of new therapeutics. Another area of interest is its potential use in the preparation of nanoparticles for use in imaging and diagnostic applications. Overall, 2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several unique properties that make it an excellent candidate for use in various scientific applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction between octadecanoic acid and 2-octyldecyl alcohol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The purity of the product can be improved by further purification using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in the field of scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. It is also used as a solubilizer for hydrophobic drugs and as an emulsifier for oil-in-water emulsions. Additionally, it is used as a stabilizer for proteins and enzymes.
Propriétés
Numéro CAS |
100258-46-6 |
|---|---|
Nom du produit |
2-Octyldecyl 13-octadecanoyloxyoctadecanoate |
Formule moléculaire |
C54H106O4 |
Poids moléculaire |
819.4 g/mol |
Nom IUPAC |
2-octyldecyl 13-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-16-19-20-21-22-23-24-25-28-32-37-43-49-54(56)58-52(46-38-12-8-4)47-41-35-30-27-26-29-31-36-42-48-53(55)57-50-51(44-39-33-17-14-10-6-2)45-40-34-18-15-11-7-3/h51-52H,5-50H2,1-4H3 |
Clé InChI |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
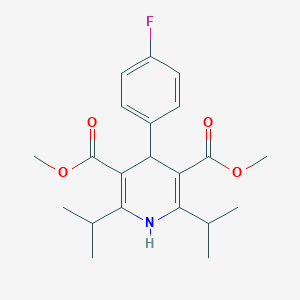
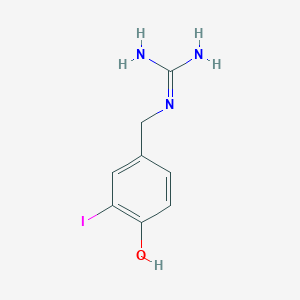
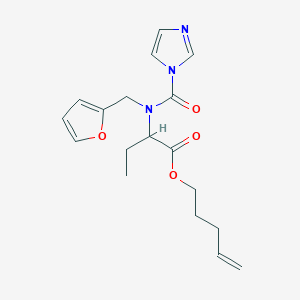
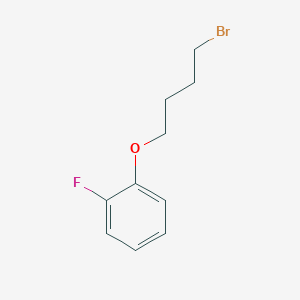
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
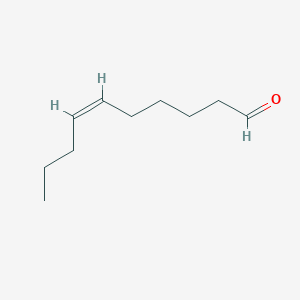
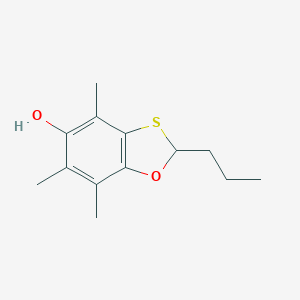
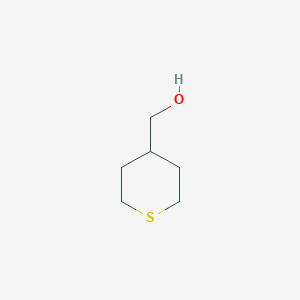
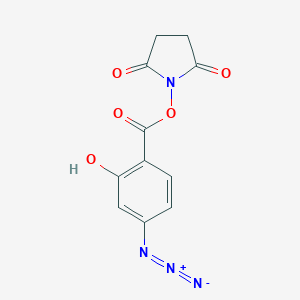
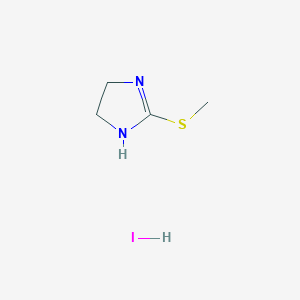
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
